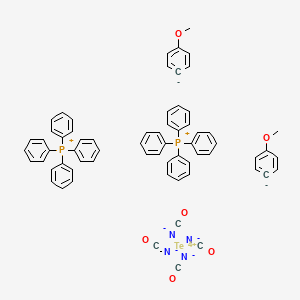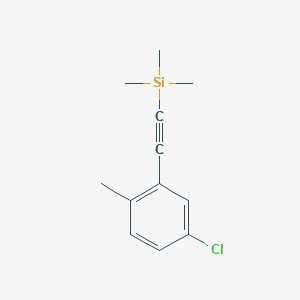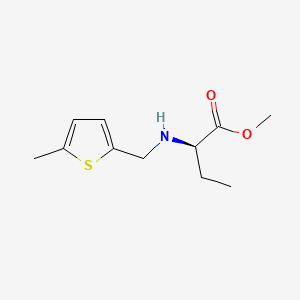![molecular formula C40H30N2O6 B14123585 9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid](/img/structure/B14123585.png)
9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of perylene derivatives, which are known for their strong fluorescence and stability. The presence of the N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl groups enhances its chemical reactivity and potential for forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with perylene-3,4-dicarboxylic acid as the core structure.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired product formation. Solvents such as dichloromethane or dimethylformamide are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced perylene derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Perylene quinones.
Reduction Products: Reduced perylene derivatives.
Substitution Products: Various substituted perylene derivatives.
Applications De Recherche Scientifique
9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid involves its interaction with various molecular targets:
Fluorescence: The compound exhibits strong fluorescence, making it useful in imaging applications.
Molecular Targets: It can bind to specific proteins and nucleic acids, allowing for targeted imaging and diagnostic applications.
Pathways Involved: The compound can participate in electron transfer processes, which are crucial in its applications in organic electronics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative with strong fluorescence properties.
N,N’-bis(2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide: Similar structure but with different functional groups.
Perylene-3,4-dicarboxylic acid bisimides: Known for their stability and fluorescence.
Uniqueness
Structural Features: The presence of N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl groups makes it unique compared to other perylene derivatives.
Chemical Reactivity: Enhanced reactivity due to the specific functional groups.
Applications: Broader range of applications in various scientific fields due to its unique properties.
Propriétés
Formule moléculaire |
C40H30N2O6 |
|---|---|
Poids moléculaire |
634.7 g/mol |
Nom IUPAC |
9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid |
InChI |
InChI=1S/C40H30N2O6/c1-19-7-5-8-20(2)35(19)41-37(43)27-15-11-23-25-13-17-29(39(45)46)34-30(40(47)48)18-14-26(32(25)34)24-12-16-28(33(27)31(23)24)38(44)42-36-21(3)9-6-10-22(36)4/h5-18H,1-4H3,(H,41,43)(H,42,44)(H,45,46)(H,47,48) |
Clé InChI |
LIVZJMZILYERGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=C(C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C(C6=C(C=C5)C(=O)O)C(=O)O)C(=NC7=C(C=CC=C7C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B14123504.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine](/img/structure/B14123509.png)
![N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide](/img/structure/B14123512.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14123528.png)
![1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-](/img/structure/B14123529.png)
![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B14123535.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(m-tolyloxy)acetamide](/img/structure/B14123550.png)

![[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol](/img/structure/B14123554.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B14123555.png)
![2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14123560.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B14123575.png)

